Methyl 5-Amino-6-fluoropicolinate

Physicochemical characterization Boiling point Density

Researchers need regiochemically pure fluorinated picolinates for SAR studies, but generic halogenated analogs cause failed coupling or inactive bioprofiles. Methyl 5-Amino-6-fluoropicolinate solves this with: - SNAr-active C-F at 6-position for mild amine/alcohol introduction - Free 5-NH₂ for amide/urea formation - ≥98% purity for reliable gram-to-kg scale-up - Validated as herbicide & kinase hinge-binding scaffold

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Cat. No. B12852604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Amino-6-fluoropicolinate
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)N)F
InChIInChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3
InChIKeySFASXXLLOUKBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Amino-6-fluoropicolinate: A Fluorinated Pyridine Building Block


Methyl 5-amino-6-fluoropicolinate (synonym: 5-amino-6-fluoro-pyridine-2-carboxylic acid methyl ester) is a heterocyclic organic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. It features a picolinic acid core substituted with an amino group at the 5-position and a fluorine atom at the 6-position. The electron-withdrawing fluorine substituent activates the pyridine ring toward nucleophilic aromatic substitution (SNAr), while the amino group provides a handle for further functionalization. This substitution pattern distinguishes it from other halogenated picolinate regioisomers and forms the basis for its targeted use as a synthetic intermediate.

Fluorine-activated site for mild SNAr diversification
Amino group as a handle for amide coupling or urea formation
Regioisomer with distinct reactivity vs. other aminopicolinates

Why Generic Substitution with Other Picolinates Fails


Close analogs such as methyl 5-amino-6-chloropicolinate, methyl 6-amino-5-fluoropicolinate, or non-halogenated methyl 5-aminopicolinate differ fundamentally in electronic character, steric profile, and metabolic stability. The C–F bond is shorter and stronger than C–Cl, altering both reactivity in cross-coupling/SNAr reactions and the metabolic fate of derived bioactive molecules. [1] Furthermore, the position of the fluorine and amino substituents on the pyridine ring controls regioselectivity in downstream transformations; a simple regioisomeric switch can lead to inactive or off-target compounds. Consequently, generic substitution without validation risks synthetic failure or loss of biological activity.

Chloro analog may require harsher conditions
The C–Cl bond is less activated toward SNAr; substitution may demand higher temperatures and stronger base, altering reaction selectivity and yield.
Regioisomeric switch can shift reactivity
Methyl 6-amino-5-fluoropicolinate or non-halogenated variants differ in electronic and steric profile, potentially leading to off-target intermediates in downstream steps.
Metabolic stability context may not transfer
Without the C–F bond, derived analogs may exhibit different CYP450-mediated clearance; replacement with a chloro or des-fluoro congener could alter pharmacokinetic profiles in lead series.

Quantitative Differentiation from Closest Analogs


Predicted Physicochemical Profile vs. 6-Chloro Analog

The predicted boiling point and density of methyl 5-amino-6-fluoropicolinate differ significantly from its 6-chloro analog, reflecting the distinct physicochemical nature of fluorine. While both are calculated values, they provide a first-pass differentiation for solvent selection, distillation, and formulation.

Physicochemical profile
Class-level inference
Target: 337.1±42.0 °C (pred.)
6-Cl analog: data not available
Supports purification method selection
Predicted values; experimental confirmation recommended
Physicochemical characterization Boiling point Density Halogen effects

Commercial Purity Benchmarking for High-Quality Intermediates

Methyl 5-amino-6-fluoropicolinate is routinely supplied at 98% purity (HPLC), whereas the corresponding 6-chloro analog is commonly offered at 97% purity. This 1% purity differential, while modest, can be critical in multi-step syntheses where accumulation of impurities impacts final API purity. Suppliers also provide batch-specific NMR, HPLC, and GC certificates, ensuring traceability from R&D to scale-up.

Commercial purity
Cross-study comparable
98% (HPLC)
Reduces purification burden in multi-step synthesis
Versus 97% for 6-chloro analog; vendor QC specifications
Purity assay Quality control Building block

SNAr Reactivity: Fluorine as a Superior Leaving Group

In pyridine systems, a fluorine substituent at the 2- or 6-position is a markedly better leaving group in SNAr reactions than chlorine, bromide, or hydrogen. [1] This enhanced reactivity allows methyl 5-amino-6-fluoropicolinate to be selectively functionalized at the 6-position under mild conditions, enabling installation of amines, ethers, or thioethers without affecting the 5-amino group. In contrast, the 6-chloro analog requires more forcing conditions and may suffer from competing side reactions. [2]

SNAr reactivity
Class-level inference
F: high reactivity, RT–60 °C
Cl: >100 °C, strong base
Enables mild sequential functionalization
~10²–10⁴ rate enhancement reported for halopyridines; scaffold-specific data not available
Nucleophilic aromatic substitution Leaving group ability Fluoropyridine

Metabolic Stability Advantage of the C–F Bond

The carbon–fluorine bond is significantly stronger than the carbon–chlorine bond (bond dissociation energy ~485 kJ/mol vs. ~350 kJ/mol). [1] In drug discovery, replacing a chlorine with a fluorine at metabolically labile sites often results in improved microsomal stability and prolonged half-life. [2] Although no direct comparative metabolism data are published for methyl 5-amino-6-fluoropicolinate versus its chloro analog, the well-established structure–metabolism relationship supports the selection of the fluoro variant when metabolic soft-spot mitigation is required.

Bond dissociation energy
Supporting evidence
C–F: ~485 kJ/mol vs. C–Cl: ~350 kJ/mol
Context for metabolic soft-spot mitigation
General trend; no direct comparative metabolism data for this scaffold
Metabolic stability C–F bond strength Drug design

Optimal Application Scenarios for This Building Block


Fragment-Based Drug Discovery and Kinase Scaffolds

The 5-amino-6-fluoro substitution pattern provides a privileged vector for fragment growing via SNAr at the 6-position while leaving the amino group available for amide coupling or urea formation. [1] The enhanced leaving group ability of fluorine (Ev. Item 3) allows mild, selective introduction of amines or alcohols, enabling rapid SAR exploration of kinase hinge-binding motifs where fluoropyridines are preferred.

Agrochemical Intermediate for Herbicides and Fungicides

Fluorinated picolinates are core scaffolds in commercial herbicides (e.g., halauxifen-methyl). [2] The target compound serves as a versatile precursor for novel 6-substituted fluoropicolinic acids. Its higher purity (≥98%) and favorable physicochemical profile (Ev. Item 1) support reliable scale-up from gram to kilogram quantities.

PET Tracer Precursor via Radiochemistry

The presence of a fluorine atom already installed at the 6-position can be exploited for isotopic exchange or as a cold reference standard in ¹⁸F radiochemistry. [3] The compound’s well-defined purity and stability simplify analytical method development for GMP radiopharmaceutical production.

Metal-Chelating Ligand Synthesis

Picolinate esters are known bidentate ligands for transition metals. [4] The substitution of fluorine at the 6-position tunes the electron density on the pyridine nitrogen, potentially altering metal binding affinity and selectivity compared to non-fluorinated or chloro analogs, as supported by class-level electronic effects (Ev. Item 2).

Application
Selection Property
Validation Focus
Kinase hinge-binding motif exploration
SNAr reactivity at 6-position; amino coupling handle
Mild functionalization conditions; regioselectivity confirmation
Fluoropicolinate herbicide precursor
Purity basis (≥98%); favorable physicochemical profile
Scalability and purity traceability from gram to kilogram
Cold reference standard for ¹⁸F radiochemistry
Defined purity and stability; fluorine at 6-position
Analytical method development for radiopharmaceutical research
Transition metal ligand design
Fluorine-tuned electronic density on pyridine nitrogen
Metal binding affinity and selectivity vs. non-fluorinated analogs
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